![molecular formula C18H15NO4S B1637410 3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid CAS No. 298187-97-0](/img/structure/B1637410.png)

3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid

Overview

Description

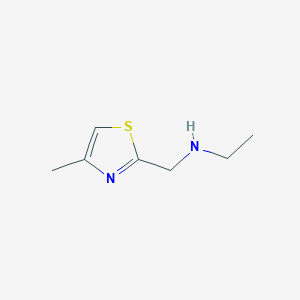

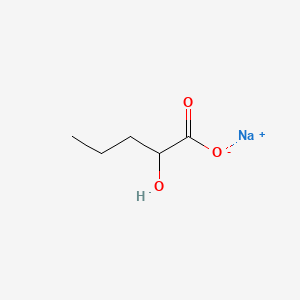

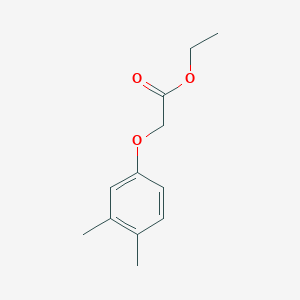

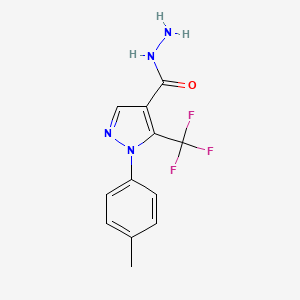

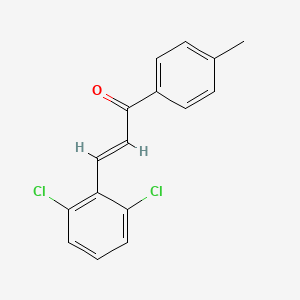

The compound “3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid” is a type of organic compound . It has a molecular formula of C18H15NO4S . The compound is also known as MSAB .

Synthesis Analysis

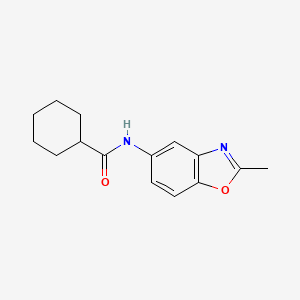

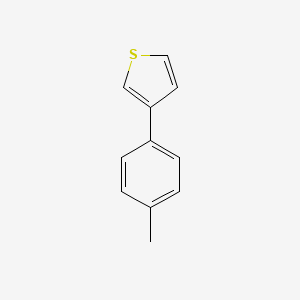

The synthesis of similar compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .Molecular Structure Analysis

The molecular structure of “3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid” is characterized by a molecular formula of C18H15NO4S . The average mass of the molecule is 341.381 Da and the monoisotopic mass is 341.072174 Da .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the use of heterocyclic scaffolds . The synthetic strategies used often involve ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid” are characterized by a molecular formula of C18H15NO4S . The average mass of the molecule is 341.381 Da and the monoisotopic mass is 341.072174 Da .Scientific Research Applications

Chemical Synthesis and Modification

The Michael addition reaction is a fundamental chemical process that allows for the synthesis of a wide variety of complex molecules. For example, acrylic compounds, including those with carboxylic acid groups, can be transformed into their corresponding sulfonyl propionic acids through the Michael addition with sulfinates. This chemical modification is crucial in the synthesis of diverse molecular structures, potentially including compounds similar to 3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid. Such transformations are essential for developing novel chemical entities with potential applications in various scientific and industrial fields (Kamogawa, Kusaka, & Nanasawa, 1980).

Polymer Science

In the realm of polymer science, the reversible addition-fragmentation chain transfer (RAFT) polymerization technique is employed to create a range of well-defined polymers. These polymers, such as those made from 2-acrylamido-2-methylpropane sulfonic acid, showcase significant industrial utility. This process might be applicable for incorporating structures akin to 3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid into various polymer chains, potentially enhancing their properties and expanding their applications in areas like hydrogel formation, drug delivery systems, and advanced materials engineering (Bray et al., 2017).

Material Toughening

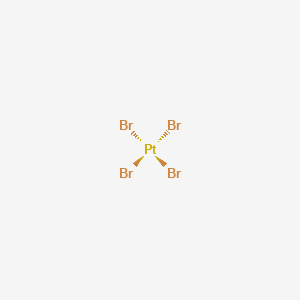

Polyelectrolyte hydrogels, known for their high swelling capacity, are usually perceived as weak materials. However, innovative strategies have been developed to significantly enhance their toughness. By incorporating strong metal-coordination complexes, such as those that might be formed with 3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid derivatives, these hydrogels can be transformed into materials with high stiffness, strength, and fracture energy. This breakthrough paves the way for their use in advanced biomedical and engineering applications, offering a promising avenue for the development of novel, robust materials (Yu et al., 2020).

Metal Ion Binding

The synthesis of water-soluble polymers featuring different functional groups, such as those present in 3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid, enables the exploration of their metal binding properties. These properties are particularly relevant in the field of environmental chemistry and wastewater treatment, where effective removal of heavy metals is crucial. Studies on such polymers can lead to the development of new materials capable of efficiently capturing and removing unwanted metal ions from water and other mediums (Rivas, Maureira, & Geckeler, 2006).

Enzyme Inhibition

The design and synthesis of novel molecules that can inhibit vital biological enzymes is a key area of research in medicinal chemistry. Compounds like 3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid might serve as templates for creating enzyme inhibitors, offering potential therapeutic applications. For instance, derivatives of similar structures have been found to exhibit inhibitory activity against enzymes such as caspase-3, which plays a crucial role in apoptosis. This suggests a potential avenue for developing new drugs aimed at regulating cell death and survival, with implications for treating various diseases (Kravchenko et al., 2005).

Safety And Hazards

Future Directions

The future directions for research on “3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid” and similar compounds could involve the development of new derivatives that might have significant biological applications . This could involve the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name |

(E)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4S/c1-13-6-9-15(10-7-13)24(22,23)19-12-14(8-11-18(20)21)16-4-2-3-5-17(16)19/h2-12H,1H3,(H,20,21)/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOIGITWGUHKORS-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-Bromophenyl)vinyl]-4-chloro-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1637364.png)

![(E)-2-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)ethyl acetate](/img/structure/B1637372.png)

![(21Z)-12-Hydroxy-14-(1-hydroxypropan-2-yl)-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one](/img/structure/B1637379.png)